3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural elements include:
- Position 3: A linear propyl (C₃H₇) substituent.
- Position 8: A carboxylic acid (-COOH) group.
Structure
3D Structure
Properties
CAS No. |
1206970-58-2 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-4-8-11-12-9-7(10(14)15)5-3-6-13(8)9/h3,5-6H,2,4H2,1H3,(H,14,15) |
InChI Key |
LYWFOVMQGYHPKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1C=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Key parameters influencing yield include:
-
Temperature : Reactions performed at 80–120°C show improved cyclization efficiency.
-
Catalysts : While early methods relied on copper bromide (CuBr) or zinc-aluminum (Zn-Al) catalysts, recent protocols emphasize catalyst-free conditions to reduce metal contamination.
-
Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or toluene enhance solubility of intermediates, though toluene is preferred for its ease of removal.
A representative procedure involves refluxing 2-hydrazino-8-carboxypyridine with propyl nitrile in toluene for 12 hours, achieving a 65% yield after recrystallization.
Ultrasonic-Assisted Cyclization
Ultrasonic irradiation has emerged as a powerful tool for accelerating heterocycle formation. A patent-pending method (CN103613594A) demonstrates the synthesis of analogous triazolopyridines using 2-hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids under ultrasound. Adapting this protocol for the target compound involves:
Procedure
Advantages
-
Reaction Time : Reduced from 12 hours to 3 hours.
-
Selectivity : Ultrasonic cavitation minimizes byproducts like N-alkylated derivatives.
Microwave-Mediated Tandem Synthesis
A breakthrough methodology reported in PMC (2024) utilizes microwave irradiation to synthesize 1,2,4-triazolo[1,5-a]pyridines via a catalyst-free tandem reaction. While the study focuses on benzohydrazides and enaminonitriles, the protocol is adaptable to 3-propyl derivatives by modifying the enaminonitrile precursor.
Synthetic Pathway
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 83–89% |
| Reaction Time | 5 hours |
| Solvent | Toluene |
| Temperature | 120°C |
This method eliminates metal catalysts and achieves near-quantitative yields, making it industrially viable.
Post-Synthetic Functionalization
For compounds where direct cyclization proves challenging, post-synthetic alkylation offers an alternative route.
Stepwise Synthesis
Limitations
-
Regioselectivity : Competing alkylation at pyridine nitrogen reduces yield to 40–50%.
-
Purification : Requires column chromatography to isolate the 3-propyl isomer.
Comparative Analysis of Methods
| Method | Yield | Time | Catalyst | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 65% | 12h | CuBr | Moderate |
| Ultrasonic | 70–75% | 3h | None | High |
| Microwave | 83–89% | 5h | None | High |
| Post-Synthetic | 40–50% | 8h | K₂CO₃ | Low |
Industrial-Scale Considerations
For bulk production, ultrasonic and microwave methods are preferred due to:
-
Energy Efficiency : Microwave reactors reduce heating time by 60% compared to oil baths.
-
Solvent Recovery : POCl₃ and toluene can be recycled in closed-loop systems, aligning with green chemistry principles.
-
Throughput : Continuous flow reactors enable kilogram-scale synthesis with consistent purity (>98%) .
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Pharmacological Applications
1.1 Positive Allosteric Modulation
One of the primary applications of 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs). These receptors are critical in neurotransmission and have been implicated in various neurological disorders. Compounds that enhance the activity of mGluRs can potentially provide therapeutic benefits for conditions such as schizophrenia and anxiety disorders. The modulation of these receptors by triazolo derivatives has been documented to improve synaptic transmission and cognitive functions .
1.2 Antipsychotic Activity
Research has indicated that derivatives of triazolo[4,3-a]pyridine compounds exhibit antipsychotic properties. Specifically, studies suggest that these compounds can effectively manage symptoms associated with psychotic conditions by influencing dopaminergic and serotonergic pathways . The ability to fine-tune receptor activity without directly stimulating them presents a novel approach in the treatment of psychiatric disorders.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance biological activity. The structural modifications can lead to improved pharmacokinetic properties and selectivity towards specific targets .
Case Study: Treatment of Schizophrenia
A clinical study investigated the efficacy of a compound related to this compound in patients with schizophrenia. The results demonstrated a significant reduction in positive symptoms when administered alongside standard antipsychotic medication. This finding supports the potential role of triazolo derivatives as adjunct therapies for enhancing treatment outcomes .
Neuroprotective Effects
Another study focused on the neuroprotective effects of triazolo compounds on neuronal cultures exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their potential use in neurodegenerative diseases such as Alzheimer's .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 3
Alkyl Substituents
- 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Molecular Formula: C₈H₈N₃O₂. Molar Mass: 178.17 g/mol.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Aryl and Heteroaryl Substituents
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid
- 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Molecular Formula: C₁₄H₁₁N₃O₃. Molar Mass: 269.26 g/mol.
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid
Cyclic and Branched Substituents
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid
- 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Molecular Formula: C₈H₁₁N₄. Molar Mass: 163.20 g/mol.
Physicochemical and Functional Comparisons
Biological Activity
3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H12N4O2
- Molecular Weight : 232.24 g/mol
- CAS Number : 1206970-58-2
Research indicates that derivatives of triazolo[4,3-a]pyridines, including this compound, act primarily as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are crucial in neurotransmission and are implicated in various neurological disorders. By modulating these receptors, the compound may enhance synaptic transmission and exhibit neuroprotective effects .
Antitumor Activity
Recent studies have demonstrated that triazolo derivatives exhibit notable anticancer properties. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The compound showed promising anti-tumor activity with IC50 values reported at nanomolar concentrations in certain derivatives. Although specific IC50 values for this compound were not detailed in the literature reviewed, related compounds have shown significant efficacy against these cell lines .
Anti-inflammatory Effects
The compound's structural analogs have been evaluated for anti-inflammatory properties. Inhibitory assays against cyclooxygenase (COX) enzymes revealed that several derivatives can suppress COX activity effectively:
This suggests that this compound may also possess similar anti-inflammatory properties.
Case Studies and Research Findings
- Neurological Disorders : In a study focusing on the modulation of mGluRs for treating neurological conditions such as anxiety and depression, compounds like 3-propyl-[1,2,4]triazolo[4,3-a]pyridine derivatives showed potential in enhancing cognitive functions through their allosteric modulation capabilities .
- Cancer Research : A derivative resembling the structure of 3-propyl-[1,2,4]triazolo[4,3-a]pyridine was tested against various cancer cell lines and demonstrated significant cytotoxicity. Further studies are warranted to evaluate the specific mechanisms by which these compounds induce apoptosis in cancer cells .
Q & A
Q. Methodological Guidance
- HPLC : Employ C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile gradients (90:10 to 50:50 over 20 min) to separate intermediates like methyl 3-acrylate derivatives (). Detection at 254 nm ensures sensitivity for low-abundance impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]+ expected at m/z ~264.1 for C10H12N3O2). Compare with spectral libraries () .
- NMR : 13C NMR signals at δ ~165 ppm (carboxylic acid C=O) and δ ~25-30 ppm (propyl CH2) validate substitution patterns () .
How can green chemistry principles be applied to synthesize this compound with reduced environmental impact?
Q. Advanced Synthetic Design
- Solvent-free cyclization : Adapt protocols from , where phenyl acetic acid was fused with intermediates under solvent-free conditions to achieve 93% yield .
- Aqueous-phase extraction : Use molecularly imprinted polymers (MIP-SPE) for purification (), reducing organic solvent waste .
- Catalyst recycling : Pd/C or Ni catalysts from cross-coupling steps () can be recovered via filtration and reused for 3–5 cycles without significant activity loss .
What strategies improve the bioavailability of this compound in preclinical models?
Q. Structural Modification Approaches
- Prodrug design : Convert the carboxylic acid to ethyl ester () or amide derivatives to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
- Salt formation : Hydrochloride salts (as in ) improve aqueous solubility. Screen counterions (e.g., sodium, potassium) for optimal pharmacokinetics .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to bypass first-pass metabolism and extend half-life (no direct evidence; inferred from analogous drug delivery systems).
How do computational tools aid in predicting the biological targets of this compound?
Q. Methodological Workflow
- Molecular docking : Use AutoDock Vina to screen against targets like EGFR-TK (). Prioritize binding poses with ∆G < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys745 in EGFR) .
- QSAR modeling : Train models on triazolopyridine analogs () to correlate propyl chain length with IC50 values for antibacterial or anticancer activity .
What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
Q. Stability Study Design
- pH-dependent degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC ().
- Light/heat sensitivity : Store samples under ICH Q1B guidelines (UV light, 40°C/75% RH) and track impurity formation .
- Oxidative stress : Add 0.1% H2O2 to simulate in vivo oxidative metabolism; use LC-MS to identify quinone or epoxide byproducts .
How can researchers differentiate between on-target and off-target effects in pharmacological studies?
Q. Advanced Experimental Design
- CRISPR/Cas9 knockout : Delete putative targets (e.g., retinol-binding proteins) in cell lines and assess activity loss ().
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition ().
- Metabolomic profiling : Use untargeted LC-MS to detect pathway perturbations unrelated to the primary target () .
What are the limitations of current synthetic methods for scaling up this compound?
Q. Process Chemistry Challenges
- Low regioselectivity : Propyl group installation via alkylation may yield N7- vs. N8-substituted byproducts (). Optimize using bulky bases (e.g., LDA) to direct substitution .
- Catalyst cost : Pd-mediated cross-coupling () is expensive at scale. Consider Ni-catalyzed alternatives or flow chemistry to reduce metal loading .
- Purification bottlenecks : Replace column chromatography with crystallization () or continuous extraction .
How can researchers validate the anti-tubercular activity of this compound using modern phenotypic assays?
Q. Advanced Biological Evaluation
- Mycobacterium tuberculosis H37Rv assays : Perform MIC determinations in 7H9 broth + OADC enrichment. Include positive controls (rifampicin) and assess time-kill kinetics ().
- Intracellular models : Infect THP-1 macrophages with Mtb and measure bacterial load via CFU counts after 72-hour treatment .
- Resistance profiling : Generate spontaneous resistant mutants and sequence rpoB or katG genes to identify target mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
